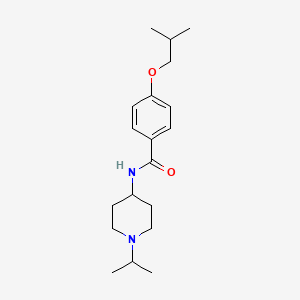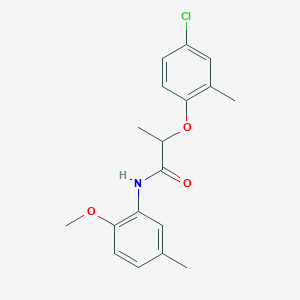![molecular formula C18H18N2O3 B4888261 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4888261.png)
3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione, also known as MPBD, is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. MPBD is a derivative of thalidomide, which has been widely used as a sedative and anti-nausea medication. In
作用機序
The mechanism of action of 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione is not fully understood. However, it is believed that 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione works by inhibiting the activity of certain enzymes, such as TNF-α and IL-6, which are involved in the inflammatory response. 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione also activates the aryl hydrocarbon receptor (AhR), which plays a role in the regulation of immune responses.
Biochemical and Physiological Effects:
3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce cell death. 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione also reduces the production of pro-inflammatory cytokines and increases the production of anti-inflammatory cytokines. In addition, 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione has been found to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
One of the advantages of using 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione in lab experiments is its potential as a drug candidate for the treatment of various diseases. 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione is also relatively easy to synthesize and purify. However, one of the limitations of using 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a drug candidate for the treatment of specific diseases, such as cancer and inflammatory disorders. Additionally, research could focus on developing more efficient synthesis methods for 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione and improving its solubility in water.
Conclusion:
In conclusion, 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione is a chemical compound with potential applications in the field of medicine. Its anti-inflammatory, immunomodulatory, and anti-tumor effects make it a promising candidate for the development of new drugs. While there is still much to be learned about its mechanism of action, biochemical and physiological effects, and potential applications, 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione represents an exciting area of scientific research.
合成法
The synthesis of 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione involves the reaction between thalidomide and 4-methoxybenzylamine. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through column chromatography to obtain pure 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione.
科学的研究の応用
3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione has shown potential in the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders. 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione has been found to exhibit anti-inflammatory, immunomodulatory, and anti-tumor effects, which make it a promising candidate for the development of new drugs.
特性
IUPAC Name |
3-[(4-methoxyphenyl)methylamino]-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-15-9-7-13(8-10-15)12-19-16-11-17(21)20(18(16)22)14-5-3-2-4-6-14/h2-10,16,19H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCFFMDJDDBDJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B4888189.png)

![methyl 4-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4888201.png)
![1-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-2,5-pyrrolidinedione](/img/structure/B4888209.png)


![N-[2-(2-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B4888238.png)


![ethyl 4-(2-chlorobenzyl)-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4888253.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(3-methoxypropyl)benzamide](/img/structure/B4888256.png)
![2-ethoxy-4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4888275.png)
![N-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4888278.png)
